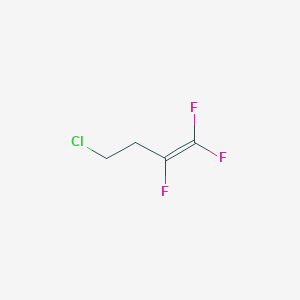

4-Chloro-1,1,2-trifluoro-1-butene

Description

Context and Significance within Fluorinated Alkene Research

Organofluorine chemistry has become a cornerstone of modern chemical industry and materials science, providing a vast array of essential materials. nih.gov The introduction of fluorine into organic molecules dramatically alters their properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional stability to fluorinated compounds. nih.gov This stability is a key reason for their use in creating materials with high resistance to chemical attack and excellent weatherability. nih.gov

Fluorinated alkenes, such as 4-chloro-1,1,2-trifluoro-1-butene, are particularly significant. They serve as fundamental building blocks for creating polymers, pharmaceuticals, and agrochemicals. The presence of the double bond allows for a variety of transformations, including addition reactions and polymerizations, while the halogen substituents provide sites for nucleophilic substitution. ontosight.ai

The trifluoroalkene moiety within this compound is of particular interest. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the entire molecule. This compound and its analogues are used in research to synthesize more complex fluorinated substances and to study potential biological activities. For instance, its bromo-analogue, 4-bromo-1,1,2-trifluoro-1-butene (B151897), is noted for its utility in Suzuki couplings and in the synthesis of fluorinated polymers. The study of such halogenated butenes provides insight into reaction mechanisms and helps in the development of new synthetic methodologies for creating novel fluorinated materials.

Evolution of Synthetic Strategies for Halogenated Butenes

The synthesis of halogenated butenes has evolved, employing a range of chemical strategies to achieve desired substitution patterns and isomeric purity. The methods often involve the manipulation of readily available starting materials through controlled halogenation, dehydrohalogenation, and displacement reactions.

A common historical and industrial approach to creating organofluorine compounds is through halogen exchange, a method first reported in the 1860s. nih.gov This involves replacing a different halogen atom with fluoride. nih.gov For simpler chlorinated butenes, such as 1-chloro-2-butene, synthetic routes can involve the chloride displacement of the corresponding alcohols using various chlorinating agents like triphenylphosphine (B44618) in different solvents. chemicalbook.com

For more complex polyhalogenated butenes, multi-step strategies are often required. One established method is dehydrohalogenation, where a hydrogen halide is eliminated from a saturated precursor to form a double bond. This can be achieved using a base. For example, the synthesis of 1,1,2-trifluoro-1,3-butadiene (B8816262) can be accomplished via the dehalogenation of 4-bromo-1,1,2-trifluoro-1-butene using potassium hydroxide (B78521) (KOH) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. This type of elimination reaction is a powerful tool for creating unsaturated systems from saturated polyhalogenated alkanes.

Another significant synthetic route is metal-mediated dehalogenation. A prominent example is the Wurtz coupling, which was used in the first synthesis of cyclopropane (B1198618) from 1,3-dibromopropane (B121459) using sodium, a method that can be improved by using zinc. wikipedia.org This principle is extended to more complex substrates. The synthesis of the related 4-bromo-1,1,2-trifluoro-1-butene has been achieved with high yields (82-85%) using zinc-mediated reductive dehalogenation in water, which is a more environmentally benign approach compared to methods requiring organic solvents.

Furthermore, carbene chemistry offers pathways to halogenated alkenes. Carbenes, neutral carbon atoms with a valence of two, are highly reactive intermediates. wikipedia.org The industrial production of tetrafluoroethylene, a key precursor to Teflon, proceeds through the intermediacy of difluorocarbene (:CF₂). wikipedia.org While not a direct synthesis of halogenated butenes, the principles of carbene generation and reaction highlight the advanced synthetic tools available to organofluorine chemists for constructing fluorinated olefins.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,1,2-trifluorobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3/c5-2-1-3(6)4(7)8/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHUKZXPIZGLJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958844 | |

| Record name | 4-Chloro-1,1,2-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235106-11-3, 378-81-4 | |

| Record name | 4-Chloro-1,1,2-trifluoro-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235106-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,1,2-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For 4-Chloro-1,1,2-trifluoro-1-butene, a detailed analysis using ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, is essential for a complete structural assignment.

High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the two methylene (B1212753) groups (-CH₂-). The protons on the carbon adjacent to the double bond (C3) and the protons on the carbon bearing the chlorine atom (C4) will exhibit distinct chemical shifts and coupling patterns. The electronegativity of the chlorine atom and the proximity to the trifluorovinyl group will influence these shifts. The protons on C3 would likely appear as a triplet of triplets, split by the protons on C4 and the fluorine on C2. The protons on C4 would likely appear as a triplet, split by the protons on C3.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the butene chain. docbrown.info The chemical shifts are influenced by the hybridization and the attached substituents. libretexts.org The olefinic carbons (C1 and C2) are expected at lower field, with their shifts significantly affected by the attached fluorine atoms. The sp³ hybridized carbons (C3 and C4) will appear at a higher field. The carbon atom bonded to chlorine (C4) will be deshielded compared to a standard alkane carbon.

To illustrate the expected chemical shift ranges, the following table provides data for the related compound but-1-ene. docbrown.info

| Carbon Atom | Chemical Shift (ppm) in But-1-ene | Predicted Environment in this compound |

| =CH₂ | 113 | C1: Expected to be significantly downfield due to two attached fluorine atoms. |

| =CH- | 140 | C2: Expected to be downfield due to the attached fluorine atom. |

| -CH₂- | 27 | C3: Expected to be influenced by the adjacent sp² carbon and the C4-Cl group. |

| -CH₃ | 13 | C4: Expected to be downfield due to the electronegative chlorine atom. |

This table presents ¹³C NMR data for but-1-ene for comparative purposes.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms in a molecule. wikipedia.org For this compound, three distinct fluorine signals are expected, corresponding to the two geminal fluorine atoms on C1 and the single fluorine atom on C2.

The chemical shifts and coupling constants in ¹⁹F NMR are very sensitive to the stereochemistry and electronic environment. icpms.cz The two fluorine atoms on C1 are diastereotopic and are expected to show a geminal F-F coupling. They will also exhibit couplings to the fluorine on C2 and to the protons on C3. The fluorine atom on C2 will show couplings to the two fluorine atoms on C1 and the protons on C3. The large range of ¹⁹F chemical shifts allows for excellent signal dispersion, minimizing the chances of peak overlap. icpms.cz

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons on C3 and C4, confirming their adjacent relationship. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated carbons C3 and C4.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between carbons and protons over two or three bonds. This would be crucial for establishing the connectivity across the entire molecule, for instance, by showing correlations between the protons on C3 and the olefinic carbons C1 and C2, and between the protons on C4 and C2 and C3.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment could provide information about through-space interactions between protons and fluorine atoms, which can be vital for determining the preferred conformation and stereochemistry of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups and the conformational properties of a molecule.

Detailed Analysis of Characteristic Vibrational Modes

The infrared (IR) and Raman spectra of this compound will be characterized by absorption bands corresponding to the various vibrational modes of the molecule. While specific experimental spectra are not available, the expected characteristic vibrational modes can be predicted based on its structure.

Key expected vibrational modes include:

C=C stretching: The carbon-carbon double bond stretch, typically appearing in the 1640-1680 cm⁻¹ region for alkenes. libretexts.org The fluorine substitution on the double bond is expected to shift this frequency.

C-H stretching: Vibrations of the C-H bonds in the methylene groups, expected in the 2850-3000 cm⁻¹ region. libretexts.org

C-F stretching: Strong absorptions corresponding to the carbon-fluorine bond stretches, typically found in the 1000-1400 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond stretch, which usually appears in the 600-800 cm⁻¹ region.

CH₂ bending: Bending vibrations of the methylene groups, expected around 1450 cm⁻¹.

The following table presents characteristic IR absorption frequencies for related functional groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=C Stretch | 1640-1680 |

| sp³ C-H Stretch | 2850-3000 |

| C-F Stretch | 1000-1400 |

| C-Cl Stretch | 600-800 |

This table provides general ranges for characteristic infrared absorptions.

Raman spectroscopy would be a complementary technique, particularly for observing the symmetrical C=C stretching vibration, which may be weak in the IR spectrum. libretexts.org

Conformational Analysis via Vibrational Signatures

The rotation around the C2-C3 single bond in this compound can lead to the existence of different conformational isomers (rotamers). These conformers, such as gauche and anti forms, will have distinct vibrational signatures that can be observed using IR and Raman spectroscopy.

By conducting temperature-dependent spectroscopic studies, it is possible to observe changes in the relative intensities of the vibrational bands corresponding to different conformers. At lower temperatures, the spectrum is expected to simplify as the more stable conformer becomes more populated. A detailed analysis of these temperature-dependent spectra, often in combination with computational modeling, allows for the assignment of vibrational modes to specific conformers and the determination of the energy differences between them. This approach has been successfully applied to study the conformational isomerism in similar halogenated compounds.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for separating this compound from impurities and analyzing the composition of reaction mixtures. In synthetic processes, GC-MS is employed to verify the purity of the final product. The gas chromatograph separates volatile compounds, which are then ionized and detected by the mass spectrometer, providing both qualitative and quantitative data.

Post-synthesis analysis of this compound can confirm purity levels, with techniques like Gas-Liquid Chromatography (GLPC) capable of verifying purity in excess of 99%. While specific fragmentation patterns for this compound are not detailed in publicly available literature, analysis of similar small chlorinated molecules provides insight into the expected methodology. For instance, the analysis of related compounds like 4-chloro-1-butanol (B43188) demonstrates the high sensitivity of GC-MS in detecting trace levels, with detection and quantitation limits often in the parts-per-million (ppm) range. nih.gov

Table 1: Illustrative Purity Analysis Data via GC This table is representative of data obtained for purity checks of similar chemical compounds.

| Parameter | Value |

|---|---|

| Purity Confirmation | >97.5% - 99% thermofisher.com |

| Analytical Method | Gas Chromatography (GC) / Gas-Liquid Chromatography (GLPC) |

| Typical Impurities | Unreacted starting materials, byproducts, isomers |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of a molecule's mass, which is crucial for determining its elemental composition. By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, the exact mass is a key identifier. alfa-chemistry.com

The experimentally determined monoisotopic mass from HRMS would be compared against the theoretical mass to confirm the molecular formula C₄H₄ClF₃.

Table 2: Exact Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₄ClF₃ | alfa-chemistry.comguidechem.com |

| Monoisotopic Mass | 143.99500 Da | alfa-chemistry.com |

| Molecular Weight | 144.52 g/mol | alfa-chemistry.comguidechem.com |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. uobabylon.edu.iqlibretexts.org For this compound, the key electronic transition is the π → π* transition associated with the carbon-carbon double bond (C=C). uobabylon.edu.iq

The presence of the double bond allows for the absorption of ultraviolet radiation. uobabylon.edu.iq While specific UV-Vis absorption maxima for this compound are not prominent in research literature, data from structurally related compounds can offer valuable insights. For example, a study on 4-bromo-3-chloro-3,4,4-trifluoro-1-butene (CH₂=CH-CFCl-CF₂Br) measured its UV absorption spectrum between 164 nm and 260 nm at 295 K. nist.gov Given the similar alkene chromophore, the absorption characteristics of this compound are expected to fall within a comparable region of the UV spectrum. The conjugation of double bonds, which is not present in this molecule, typically shifts the absorption to longer wavelengths (a bathochromic shift). uobabylon.edu.iq

Complementary Advanced Characterization Techniques

X-ray Diffraction (XRD) for Crystalline Derivatives or Co-crystals (if applicable)

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. For this technique to be applicable, the substance must be in a solid, crystalline form. This compound is a liquid at standard temperature and pressure, with a boiling point of approximately 87.9°C. alfa-chemistry.com As such, XRD analysis cannot be performed on the compound in its native state.

The application of XRD would only be possible if the compound were used to synthesize a stable, crystalline derivative or if it formed a co-crystal with another molecule. Currently, there are no available scientific reports detailing the synthesis and XRD analysis of such solid derivatives.

Electron Microscopy (SEM, TEM) for Material Morphology

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to investigate the morphology and microstructure of solid materials at high magnification. These methods are not applied to the analysis of individual small molecules like this compound itself. Their relevance would arise if the compound were used as a monomer or precursor to create a polymer, composite, or other solid-state material. A review of available research indicates no studies where this compound has been utilized to create materials that were subsequently analyzed by SEM or TEM.

Surface-Sensitive Techniques (e.g., XPS, AFM)

The surface characteristics of this compound, while not extensively documented in dedicated studies of the isolated compound, can be inferred from the analysis of structurally similar organofluorine and organochlorine molecules, as well as fluorinated polymers. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are instrumental in elucidating the surface chemistry and morphology of such materials.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis would be expected to identify the constituent elements: carbon, chlorine, and fluorine. The high-resolution spectra of the C 1s, F 1s, and Cl 2p regions would provide detailed information about the chemical bonding environments.

Due to the lack of direct experimental XPS data for this compound, the following table presents expected binding energy ranges for the different chemical bonds within the molecule, based on data from analogous fluorinated and chlorinated organic compounds. eag.comthermofisher.comharvard.edu The electronegativity of fluorine and chlorine atoms causes a significant chemical shift in the binding energies of the adjacent carbon atoms. eag.com

Table 1: Predicted XPS Binding Energies for this compound

| Element | Functional Group | Predicted Binding Energy (eV) | Reference |

| Carbon (C 1s) | C-H / C-C | ~284.8 - 285.0 | thermofisher.comnih.gov |

| C -Cl | ~286.0 - 287.0 | harvard.edu | |

| C -F | ~289.0 - 291.0 | eag.com | |

| C =C | ~284.5 | thermofisher.com | |

| Fluorine (F 1s) | C-F | ~688.0 - 689.0 | acs.org |

| Chlorine (Cl 2p) | C-Cl (2p3/2) | ~200.0 - 201.0 | harvard.edu |

| C-Cl (2p1/2) | ~201.6 - 202.6 | harvard.edu |

Note: These values are estimations based on similar chemical structures and may vary in an actual experimental setting.

The F 1s spectrum is expected to show a single, strong peak characteristic of covalent C-F bonds. acs.org The Cl 2p spectrum will exhibit a doublet (2p3/2 and 2p1/2) due to spin-orbit coupling, with a characteristic peak separation. harvard.edu The C 1s spectrum would be more complex and require deconvolution to separate the contributions from the different carbon environments: the carbon atoms bonded to hydrogen, chlorine, and fluorine, as well as the sp² hybridized carbons of the double bond.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical and morphological information about surfaces at the nanoscale. nih.gov For a compound like this compound, AFM would typically be used to characterize thin films or adsorbed layers on a substrate.

While specific AFM studies on this compound are not available, analysis of fluorinated polymer surfaces provides insights into the expected findings. nih.gov AFM can be operated in various modes to obtain different types of information:

Phase Imaging: This mode is sensitive to variations in material properties such as adhesion, stiffness, and viscoelasticity. nih.gov In a mixed or functionalized surface containing this compound, phase imaging could distinguish between areas with different chemical compositions.

The surface energy of fluorinated materials is typically low, which can influence the formation and stability of thin films. acs.org AFM would be a key tool to visualize how these properties manifest at the nanoscale.

Table 2: Potential AFM Characterization of a this compound Film

| AFM Mode | Parameter | Expected Observation | Reference |

| Topography | Surface Roughness (Rq) | Dependent on deposition method; likely in the nanometer to sub-nanometer range for a smooth film. | nih.gov |

| Morphology | Visualization of molecular packing, potential for ordered domains or amorphous structure. | youtube.com | |

| Phase Imaging | Phase Contrast | Differentiation based on local variations in mechanical and chemical properties. | nih.gov |

Note: The actual observations would be highly dependent on the sample preparation, including the substrate used and the method of film deposition.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, stabilities, and electronic characteristics with high accuracy. openaccessjournals.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries, vibrational frequencies, and the relative stabilities of different conformers. researchgate.netnih.gov

While specific DFT studies on 4-Chloro-1,1,2-trifluoro-1-butene are not widely reported, the methodology can be illustrated by studies on similar halogenated butenes. For instance, DFT calculations on 3-bromo-1-butene (B1616935) using the B3LYP method with a 6-311++G(d,p) basis set have been used to investigate conformational stability and vibrational frequencies. researchgate.net For this compound, DFT would be employed to model the geometry, taking into account the rotational isomers around the C-C single bonds. The calculations would yield key structural parameters and total electronic energies, allowing for the determination of the most stable conformer. The presence of electronegative fluorine and chlorine atoms significantly influences the electron distribution and bond parameters.

Illustrative Data from a DFT Study on a Related Compound (3-bromo-1-butene): This table demonstrates the type of data obtained from DFT calculations for determining molecular stability.

| Conformer of 3-bromo-1-butene | Relative Energy (kcal/mol) - BLYP | Relative Energy (kcal/mol) - B3LYP |

|---|---|---|

| Conformer I | 0.00 | 0.00 |

| Conformer II | 0.55 | 0.45 |

| Conformer III | 1.20 | 1.05 |

This data is illustrative and based on findings for 3-bromo-1-butene to demonstrate the application of DFT in assessing conformational stability. researchgate.net

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. openaccessjournals.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are used to obtain highly accurate electronic properties and detailed bonding analyses. nih.govacs.org

For this compound, ab initio calculations could provide deep insights into its electronic nature. These calculations can determine properties like the molecular dipole moment, ionization potential, and electron affinity. Furthermore, advanced techniques like the Atoms in Molecules (AIM) theory can be applied to the calculated electron density to characterize the nature of chemical bonds, such as identifying the degree of covalent versus ionic character in the C-F and C-Cl bonds. wikipedia.org Studies on other organic molecules have shown that ab initio calculations are essential for understanding reaction mechanisms and predicting thermochemical properties with high accuracy. acs.org

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the complex steps involved in chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and predict the most likely reaction pathways.

A key aspect of modeling reaction mechanisms is the localization of transition states—the highest energy point along a reaction coordinate. Computational methods are used to find these saddle points on the potential energy surface, which then allows for the elucidation of the complete reaction pathway connecting reactants to products.

For this compound, this is particularly relevant for understanding its atmospheric decomposition or its participation in synthetic reactions. For example, in reactions involving the addition of radicals like OH, computational models can map out the pathways for addition to the double bond or for hydrogen abstraction, identifying the respective transition states and energy barriers for each process.

Computational chemistry can be used to predict kinetic rate constants and their dependence on temperature. Using Transition State Theory (TST), the rate constant (k) can be calculated from the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants.

The Arrhenius equation, k = Ae(-Ea/RT), describes the temperature dependence of the reaction rate. The activation energy (Ea) and the pre-exponential factor (A) can be derived from computational models. Studies on the gas-phase reactions of other chloroalkenes, such as 4-chloro-1-butene (B1662094), with atmospheric oxidants like OH, O₃, and Cl have determined their kinetic rate constants experimentally, providing a basis for comparison with theoretical predictions. nih.gov For example, the reaction of the hydroxyl radical with various butene isomers has been studied, showing a dependence on temperature and pressure that can be modeled computationally. nist.gov

Experimental Kinetic Data for Reactions of 4-Chloro-1-butene at 298 K:

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| O₃ | (3.96 ± 0.43) × 10⁻¹⁸ |

| OH | (2.63 ± 0.96) × 10⁻¹¹ |

| NO₃ | (4.48 ± 1.23) × 10⁻¹⁵ |

| Cl | (2.35 ± 0.90) × 10⁻¹⁰ |

This table presents experimental data for 4-chloro-1-butene, which serves as a benchmark for computational predictions of reaction kinetics for similar molecules. nih.gov

This compound is expected to undergo addition reactions across its double bond. Computational chemistry is a powerful tool for predicting the regioselectivity (which atom bonds to which carbon of the double bond) and stereoselectivity (the spatial arrangement of the newly formed bonds) of these reactions.

The regioselectivity of electrophilic addition is often governed by the stability of the intermediate carbocation, following Markovnikov's rule. masterorganicchemistry.com In the case of this compound, the strong electron-withdrawing effects of the trifluorovinyl group and the chlorine atom will heavily influence the electron density of the double bond and the stability of any charged intermediates. By calculating the energies of the possible intermediates and transition states, computational models can predict whether the reaction will follow a Markovnikov or anti-Markovnikov pathway. Studies on the regioselective synthesis of other fluoroalkenes have demonstrated that both substrate-directing groups and catalysts can control the outcome of addition reactions, a phenomenon that can be rationalized and predicted through computational modeling. acs.orgnih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-evolved behavior of molecules, providing detailed insights into their conformational preferences and intermolecular interactions. For this compound, while specific, dedicated MD simulation studies are not extensively documented in publicly available literature, the principles of its dynamic behavior can be inferred from computational studies on analogous halogenated alkenes and alkanes. nih.govsemanticscholar.orgnih.govnih.gov

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. researchgate.net This methodology allows for the exploration of the potential energy surface of the molecule, revealing the most stable conformations and the energy barriers between them. For a molecule like this compound, with two rotatable single bonds, a number of distinct conformations (rotamers) are possible. guidechem.com The relative energies of these conformers determine their population at a given temperature.

Conformational Analysis:

The primary focus of conformational analysis for this molecule would be the rotation around the C2-C3 and C3-C4 single bonds. The presence of bulky and electronegative halogen atoms (chlorine and fluorine) significantly influences the conformational landscape. semanticscholar.orgnih.govnih.gov Studies on similar small halogenated organic molecules suggest that gauche and anti-conformers would be the principal staggered conformations. youtube.com

Gauche Conformation: In this arrangement, the larger substituent groups are at a 60° dihedral angle to each other.

Anti Conformation: Here, the larger groups are positioned at a 180° dihedral angle, which generally represents the lowest energy state due to minimized steric hindrance. youtube.com

The relative stability of these conformations is dictated by a balance of steric repulsion between the atoms and electrostatic interactions (attraction or repulsion) between the polarized C-F and C-Cl bonds. Fluorine substitution, in particular, is known to have a profound impact on molecular conformation. semanticscholar.orgnih.govnih.gov In related fluorinated alkanes, the gauche conformation can be unusually stabilized by hyperconjugative effects, sometimes referred to as the "gauche effect," although this is more pronounced in 1,2-difluoroethane. For this compound, the interplay between the trifluorovinyl group and the chloromethyl group would lead to a complex potential energy surface.

Intermolecular Interactions:

MD simulations are also instrumental in understanding how this compound interacts with itself and with other molecules in a condensed phase. These interactions are crucial for predicting bulk properties like boiling point and solubility. The key intermolecular forces at play would be:

Dipole-Dipole Interactions: The polarized C-F and C-Cl bonds create a significant molecular dipole moment, leading to dipole-dipole attractions between molecules.

Van der Waals Forces: These include dispersion forces (temporary induced dipoles) and steric repulsion, which are significant for all molecules.

Halogen Bonding: The chlorine atom, and to a lesser extent fluorine, can act as a halogen bond donor. mdpi.com This is a noncovalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. mdpi.comnih.gov

Computational studies on similar halogenated compounds have shown that halogen-halogen interactions can be competitive with traditional hydrogen bonds in terms of strength and directionality, significantly influencing crystal packing and molecular self-assembly. mdpi.comrsc.org The trifluoroalkene moiety is known to participate in various chemical reactions, and its interaction with other molecules is a key aspect of its chemical behavior.

The following table summarizes the key structural parameters of this compound that are relevant for building a model for molecular dynamics simulations.

| Property | Value |

| Molecular Formula | C₄H₄ClF₃ guidechem.comalfa-chemistry.com |

| Molecular Weight | 144.52 g/mol guidechem.comalfa-chemistry.com |

| Rotatable Bond Count | 2 guidechem.com |

| Hydrogen Bond Acceptor Count | 3 |

| Heavy Atom Count | 8 guidechem.com |

| IUPAC Name | This compound sigmaaldrich.com |

This table is generated based on general chemical knowledge and data from chemical databases.

While a specific data table from a direct molecular dynamics simulation of this compound is not available, computational studies on butene derivatives using methods like Density Functional Theory (DFT) have been performed to calculate various molecular descriptors that inform reactivity, such as ionization potential and electron affinity. researchgate.net Such quantum chemical calculations often provide the foundational parameters (like partial charges and bond force constants) needed to develop the force fields used in classical molecular dynamics simulations. nih.gov

Research Applications and Future Directions

Strategic Intermediate in Complex Organic Synthesis

As a versatile intermediate, 4-chloro-1,1,2-trifluoro-1-butene serves as a valuable starting point for constructing a variety of organic molecules. The combination of a trifluoroalkene moiety and a reactive alkyl chloride function within the same four-carbon chain allows for a range of chemical transformations. It can participate in both nucleophilic substitution reactions, where the chlorine atom is replaced, and addition reactions across the double bond.

Enabling Synthesis of Diverse Fluorinated Compounds

The presence of fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties. This compound is a key precursor for introducing the trifluorobutenyl group or other related fluorinated fragments into a molecule. The reactivity of the chlorine atom allows for its displacement by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, its bromo-analog, 4-bromo-1,1,2-trifluoro-1-butene (B151897), is noted for its enhanced reactivity in cross-coupling reactions like the Suzuki coupling, suggesting that this compound could be employed in similar transformations, albeit potentially under different reaction conditions. These reactions are fundamental in organic synthesis for creating complex molecular architectures. Furthermore, elimination reactions can be induced to form highly reactive intermediates like 1,1,2-trifluoro-1,3-butadiene (B8816262), which can then be used in cycloaddition reactions to construct cyclic and heterocyclic systems. The synthesis of various fluorinated heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, often relies on fluorinated building blocks, highlighting a potential application for derivatives of this compound. researchgate.net

Precursor to Biologically Relevant Fluorinated Scaffolds

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. nih.gov this compound is being explored for its potential as a precursor in the development of novel pharmaceuticals. Research indicates its utility in biomedical studies, including those related to tumor suppression and apoptosis, underscoring its potential as a starting material for therapeutically active agents.

The compound can be used to synthesize molecules with specific three-dimensional structures that can interact with biological targets like enzymes and receptors. The ability to form covalent bonds with nucleophilic sites on biomolecules is a key aspect of its mechanism of action being studied. The development of fluorinated compounds is an active area of research, and versatile building blocks like this compound are crucial for the synthesis of new and improved therapeutic agents.

Contributions to Advanced Materials Science

In the field of materials science, the incorporation of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy.

Development of Novel Fluorinated Elastomers and Polymers

While direct polymerization studies of this compound are not extensively detailed in the provided search results, the applications of its analogs suggest its potential in this area. For example, the bromo-analog is used in the synthesis of fluorinated polymers. Furthermore, a patent exists for a polymer that includes a structurally similar monomer, 4-bromo-3,3,4,4-tetrafluoro-1-butene, copolymerized with other fluoroalkenes like 1,1-difluoroethene and tetrafluoroethene to create fluorinated elastomers. chemicalbook.com This suggests that this compound could also serve as a monomer or comonomer in polymerization reactions to produce novel fluoropolymers with tailored properties. The chlorine atom could also serve as a site for post-polymerization modification, allowing for the cross-linking of polymer chains to form elastomeric materials.

Environmental Atmospheric Chemistry Significance

Chloroalkenes are recognized as an important class of anthropogenic VOCs, yet their atmospheric chemistry is not fully understood. chemicalbook.com The atmospheric lifetime of such compounds is primarily determined by their reaction rates with atmospheric oxidants like the hydroxyl radical (OH), ozone (O₃), the nitrate (B79036) radical (NO₃), and chlorine atoms (Cl). chemicalbook.com For the non-fluorinated analog, 4-chloro-1-butene (B1662094), the main atmospheric loss process is its reaction with the OH radical. chemicalbook.com

The presence of the trifluoroalkene group in this compound would likely alter its reactivity towards these oxidants compared to its non-fluorinated counterpart. The atmospheric degradation products of fluorinated alkenes are also a key area of study, as some can have long atmospheric lifetimes and contribute to global warming. The photochemical ozone creation potential (POCP) is another important metric for assessing the environmental impact of a VOC. For instance, 4-chloro-1-butene has been shown to have a significant ozone formation potential. chemicalbook.com Further research is needed to determine the specific atmospheric reaction rates, degradation products, and POCP of this compound to fully evaluate its environmental significance.

Assessment of Photochemical Ozone Creation Potential (POCP)

Research on a range of commercially relevant short-chain haloolefins has indicated that these compounds generally have short atmospheric lifetimes and, consequently, negligible POCPs. nih.gov The presence of the carbon-carbon double bond makes these molecules susceptible to rapid degradation in the atmosphere, primarily through reactions with hydroxyl (OH) radicals. nih.govnih.gov This rapid removal limits their ability to participate in the photochemical reactions that lead to ozone formation.

For comparison, a study on 4-chloro-1-butene (CBE), a related chloroalkene without fluorine atoms, indicated a large ozone formation potential. nih.govresearchgate.net However, the introduction of fluorine atoms, as in this compound, is known to alter the reactivity of organic compounds. Generally, fluorination can influence the rate of reaction with atmospheric oxidants.

Given the general findings for other haloolefins, it is anticipated that this compound would have a low POCP. However, specific modeling and experimental studies are needed for a definitive assessment.

Modeling of Atmospheric Lifetimes and Environmental Pathways

The atmospheric lifetime of a compound is a critical factor in determining its environmental impact. For compounds like this compound, the primary atmospheric loss process is expected to be its reaction with the hydroxyl (OH) radical. nih.gov The rate of this reaction dictates how long the compound will persist in the atmosphere.

While a specific atmospheric lifetime for this compound has not been reported in the available literature, data for similar compounds can provide an estimate. For instance, the atmospheric lifetime of 4-chloro-1-butene is primarily determined by its reaction with OH radicals, with its atmospheric lifetime being relatively short. nih.govresearchgate.net Short-chain haloolefins, in general, are characterized by atmospheric lifetimes ranging from days to weeks. nih.gov

The environmental pathway of this compound following its release into the atmosphere would involve its degradation into smaller, oxygenated products. The nature of these degradation products is important for a full environmental assessment.

Table 1: Atmospheric Reaction Rate Constants for 4-chloro-1-butene (CBE) at 298 ± 2 K nih.gov

| Atmospheric Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| O₃ | (3.96 ± 0.43) × 10⁻¹⁸ |

| OH | (2.63 ± 0.96) × 10⁻¹¹ |

| NO₃ | (4.48 ± 1.23) × 10⁻¹⁵ |

| Cl | (2.35 ± 0.90) × 10⁻¹⁰ |

Note: This data is for 4-chloro-1-butene, not this compound, and is provided for comparative purposes.

Emerging Research Avenues

The reactivity of the carbon-chlorine and carbon-fluorine bonds, along with the carbon-carbon double bond, positions this compound as a potentially versatile intermediate in organic synthesis.

Catalytic Transformations and Green Chemistry Approaches

The development of catalytic methods for transforming halogenated compounds is a significant area of research in green chemistry. google.com These approaches aim to improve reaction efficiency, reduce waste, and utilize less hazardous reagents. For this compound, catalytic transformations could offer pathways to a variety of valuable fluorinated molecules.

One area of interest is catalytic hydrodechlorination, which would involve the selective removal of the chlorine atom. This transformation would yield a trifluorinated butene, a valuable synthon in its own right. Palladium-based catalysts, often used in dehalogenation reactions, could be explored for this purpose.

Furthermore, the principles of green chemistry encourage the use of environmentally benign solvents and reaction conditions. Research into performing reactions with this compound in aqueous media or under solvent-free conditions would align with these principles.

Exploration of Novel Reaction Pathways and Selectivity Control

The multiple reactive sites in this compound present both a challenge and an opportunity for synthetic chemists. Developing reactions that selectively target one functional group while leaving others intact is a key research goal.

For example, controlling the selectivity of addition reactions to the double bond versus substitution at the carbon-chlorine bond is a significant challenge. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the double bond, potentially allowing for regioselective and stereoselective transformations.

Future research could focus on the use of transition metal catalysis to control the reaction pathways of this compound. Different catalysts and reaction conditions could be employed to favor specific outcomes, leading to the synthesis of a diverse range of fluorinated products with high precision. The exploration of reactions such as cross-coupling, metathesis, and asymmetric catalysis involving this compound could open up new avenues in organofluorine chemistry.

Q & A

Q. What are the recommended laboratory synthesis methods for 4-Chloro-1,1,2-trifluoro-1-butene?

A common approach involves halogenation reactions using precursors like vinylacetylene. For example, analogous synthesis of 4-chloro-1,2-butadiene employs HCl, CaCl₂·2H₂O, and vinylacetylene at room temperature, followed by aqueous washing and distillation (yield ~28%) . Optimization may require adjusting stoichiometry, reaction time, or purification via fractional distillation (e.g., using a Teflon spinning band column for high-purity isolation) . Purity validation via gas chromatography (GLPC) and NMR spectroscopy is critical .

Q. How can vibrational spectroscopy characterize conformational isomerism in this compound?

Infrared (IR) and Raman spectroscopy are key for identifying rotational isomers. Temperature-dependent studies (e.g., using cryogenic matrix isolation) reveal vibrational modes corresponding to distinct conformers. For example, C(sp²)-C(sp³) rotational barriers in similar compounds like 4-chloro-1,2-butadiene were analyzed by comparing experimental spectra with computational models . Assignments of 24 fundamental vibrational modes provide insights into molecular symmetry and substituent effects .

Q. What safety protocols are essential for handling this compound?

Critical measures include:

- Ventilation : Use closed systems or local exhaust to minimize vapor exposure .

- Personal Protective Equipment (PPE) : Chemical-resistant gloves, safety goggles, and flame-retardant lab coats .

- Emergency Preparedness : Access to safety showers/eye wash stations and protocols for spills (neutralization with NaHCO₃ followed by brine washing) .

Advanced Research Questions

Q. How do chlorine and fluorine substituents affect the reactivity of this compound in cycloaddition reactions?

Electron-withdrawing halogen groups (Cl, F) increase electrophilicity, enhancing reactivity in Diels-Alder reactions compared to non-halogenated alkenes. For example, trifluoromethyl groups lower the LUMO energy of dienophiles, accelerating reaction rates. Experimental validation could involve kinetic studies under varying temperatures and solvent polarities, with product analysis via GC-MS or NMR .

Q. What methodological challenges arise in achieving high-purity this compound, and how are they addressed?

Key challenges include:

- Low Yield : Optimize reaction conditions (e.g., catalyst screening, solvent selection) .

- Purification : Fractional distillation (boiling point: 87.0°C) and GLPC verification (>99% purity) .

- Isomer Separation : Utilize preparative chromatography or low-temperature crystallization to isolate conformational isomers .

Q. How can contradictions between computational and experimental rotational barriers be resolved?

Discrepancies often arise from approximations in density functional theory (DFT) models. A hybrid approach combines:

- Spectroscopic Data : Temperature-dependent IR/Raman studies to quantify population ratios of conformers .

- Microwave Spectroscopy : Precise bond length and angle measurements to refine computational parameters .

- Potential Energy Surface (PES) Modeling : Iterative adjustments to torsional potentials based on experimental barriers .

Methodological Considerations

- Data Analysis : Use statistical tools (e.g., error analysis, regression models) to validate reproducibility .

- Contradiction Resolution : Triangulate findings from multiple techniques (spectroscopy, chromatography, computational chemistry) .

- Experimental Design : Incorporate control experiments (e.g., non-halogenated analogs) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.